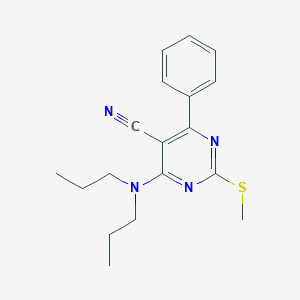
3-(cyclooctylamino)-2H-1,2,4-triazin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(cyclooctylamino)-2H-1,2,4-triazin-5-one, also known as CYT, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. CYT is a triazine derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
3-(cyclooctylamino)-2H-1,2,4-triazin-5-one acts as a competitive inhibitor of PDEs, specifically PDE5 and PDE6, which results in an increase in the levels of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This increase in cyclic nucleotide levels leads to various downstream effects, including vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(cyclooctylamino)-2H-1,2,4-triazin-5-one have been extensively studied. 3-(cyclooctylamino)-2H-1,2,4-triazin-5-one has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases. 3-(cyclooctylamino)-2H-1,2,4-triazin-5-one has also been shown to have vasodilatory effects, which may be beneficial in the treatment of cardiovascular diseases. Additionally, 3-(cyclooctylamino)-2H-1,2,4-triazin-5-one has been shown to inhibit platelet aggregation, which may be beneficial in the prevention of thrombotic events.
Vorteile Und Einschränkungen Für Laborexperimente
3-(cyclooctylamino)-2H-1,2,4-triazin-5-one has several advantages for use in lab experiments, including its high purity and yield, and its well-established mechanism of action. However, there are also limitations to the use of 3-(cyclooctylamino)-2H-1,2,4-triazin-5-one, including its potential toxicity and the need for further studies to establish its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of 3-(cyclooctylamino)-2H-1,2,4-triazin-5-one, including its potential use in the treatment of various diseases, such as cancer, cardiovascular diseases, and neurological disorders. Additionally, further studies are needed to establish the safety and efficacy of 3-(cyclooctylamino)-2H-1,2,4-triazin-5-one in humans, as well as to explore its potential use in combination with other drugs.
Conclusion
In conclusion, 3-(cyclooctylamino)-2H-1,2,4-triazin-5-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. 3-(cyclooctylamino)-2H-1,2,4-triazin-5-one has been synthesized through various methods, and its mechanism of action has been studied extensively. 3-(cyclooctylamino)-2H-1,2,4-triazin-5-one has several potential applications in the treatment of various diseases, and further studies are needed to establish its safety and efficacy in humans.
Synthesemethoden
The synthesis of 3-(cyclooctylamino)-2H-1,2,4-triazin-5-one has been achieved through various methods, including the reaction of 2-aminobenzonitrile with cyclooctylamine and triethyl orthoformate, and the reaction of 2-amino-4,6-dichloro-1,3,5-triazine with cyclooctylamine. These methods have resulted in the production of 3-(cyclooctylamino)-2H-1,2,4-triazin-5-one with high yields and purity.
Wissenschaftliche Forschungsanwendungen
3-(cyclooctylamino)-2H-1,2,4-triazin-5-one has been extensively studied for its potential use in scientific research applications, including as an inhibitor of cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that degrade cyclic nucleotides. 3-(cyclooctylamino)-2H-1,2,4-triazin-5-one has also been studied as a potential treatment for various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Eigenschaften
Produktname |
3-(cyclooctylamino)-2H-1,2,4-triazin-5-one |
|---|---|
Molekularformel |
C11H18N4O |
Molekulargewicht |
222.29 g/mol |
IUPAC-Name |
3-(cyclooctylamino)-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H18N4O/c16-10-8-12-15-11(14-10)13-9-6-4-2-1-3-5-7-9/h8-9H,1-7H2,(H2,13,14,15,16) |
InChI-Schlüssel |
WHAMQGWXIXSKDG-UHFFFAOYSA-N |
Isomerische SMILES |
C1CCCC(CCC1)NC2=NC(=O)C=NN2 |
SMILES |
C1CCCC(CCC1)NC2=NC(=O)C=NN2 |
Kanonische SMILES |
C1CCCC(CCC1)NC2=NC(=O)C=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(3-Hydroxypropyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253910.png)
![4-[(2-Methoxy-5-methylphenyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253911.png)
![2-[4-(7-cyano-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-8-yl)phenoxy]-N,N-diethylacetamide](/img/structure/B253912.png)
![6-oxo-8-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253914.png)

![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)propanamide](/img/structure/B253919.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B253920.png)
![N-(4-bromophenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B253922.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B253923.png)
![2-[2-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile](/img/structure/B253927.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide](/img/structure/B253929.png)
![2-[([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl]benzonitrile](/img/structure/B253933.png)
![Isopentyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide](/img/structure/B253935.png)